Histamine

GPCR Pharmacology Histamine Receptor Binding Radioligand Binding Assay

Procure authentic Histamine dihydrochloride (CAS 65592-96-3) to ensure experimental validity. As the primary endogenous ligand, it's the only compound that establishes the true maximal response (Emax) and sensitivity (pEC50) across all four histamine receptor subtypes, making it indispensable for H1R tissue assays, H3/H4 cellular studies, and H2R gastrointestinal models. Its 99.96% certified purity is mandatory for HPLC method validation to meet regulatory accuracy standards, as structural analogs will invalidate traceability.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 65592-96-3
Cat. No. B3021881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistamine
CAS65592-96-3
SynonymsCeplene
Histamine
Histamine Dihydrochloride
Histamine Hydrochloride
Peremin
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCN
InChIInChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)
InChIKeyNTYJJOPFIAHURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM;  SPARINGLY SOL IN ETHER
14.1 [ug/mL]

Histamine Dihydrochloride (CAS 65592-96-3) Procurement: Endogenous GPCR Agonist for Pharmacological Reference and Analytical Standardization


Histamine, chemically designated as 2-(1H-imidazol-4-yl)ethanamine and supplied as its dihydrochloride salt (CAS 65592-96-3), is an endogenous biogenic amine that functions as a potent, non-selective agonist across the four histamine receptor subtypes (H1R–H4R) [1]. As a primary endogenous ligand for the histamine receptor family, this compound serves as an indispensable reference standard for pharmacological studies and analytical method development . Its high purity, often exceeding 99%, and its availability as a pharmacopeial reference standard (e.g., USP, EP) make it a cornerstone for calibrating assays and validating the activity of novel histaminergic compounds in both academic and industrial research settings .

Histamine Dihydrochloride (CAS 65592-96-3) Procurement: Why In-Class Substitution Compromises Pharmacological Integrity


While several synthetic histamine receptor agonists exist (e.g., 4-methylhistamine, Nα-methylhistamine, betahistine, dimaprit, impromidine), they cannot substitute for histamine itself in many critical scientific applications. Each analog possesses a unique receptor subtype selectivity profile and intrinsic efficacy (agonism vs. partial agonism/antagonism) that fundamentally differs from the endogenous ligand's broad-spectrum, full agonist activity [1][2]. Substituting an analog for histamine in an assay designed to measure total histamine receptor response or to serve as a positive control for non-selective activation will yield data that is not representative of the endogenous system. Furthermore, for analytical applications such as HPLC method validation or quantification of histamine in biological matrices, the use of a structurally distinct analog as a calibration standard would invalidate the assay's accuracy and traceability, as the physicochemical properties and retention times would differ . Therefore, procurement of authentic histamine is mandatory when the experimental design requires the pharmacological profile of the native ligand or a true analytical reference standard.

Histamine Dihydrochloride (CAS 65592-96-3) Procurement: Comparative Quantitative Differentiation Against Leading Histamine Receptor Agonist Analogs


Broad-Spectrum H3R/H4R Affinity of Histamine Versus Selective Analogs

In direct radioligand binding assays using human H3 and H4 receptors stably expressed in HEK-293 cells, histamine exhibits high affinity for both the H3R and H4R. This broad-spectrum binding profile stands in stark contrast to synthetic analogs. For instance, the analog (±)-α,β-dimethylhistamine shows a relative potency to histamine of 282% at H3R but only 0.13% at H4R, representing a >2,000-fold preference for H3R [1]. Similarly, 4-methylhistamine demonstrates high affinity for H4R (Ki = 50 nM) with >100-fold selectivity over H1R, H2R, and H3R [2]. This lack of subtype selectivity for histamine is a critical differentiator for its use as a positive control or reference compound.

GPCR Pharmacology Histamine Receptor Binding Radioligand Binding Assay Structure-Activity Relationship

H1-Receptor Functional Potency in Guinea Pig Ileum: Histamine as the Gold Standard Reference Agonist

In functional assays using guinea pig ileum, a classic model for studying H1-receptor-mediated contraction, histamine is the benchmark against which other agonists are measured. In a study evaluating the partial H1-receptor agonism of proxifan derivatives, histamine was used as the internal reference, and its potency was defined as pEC50 = 6.70 [1]. This value is significantly higher than that of the partial agonists tested, such as FUB 372 and its derivatives, which displayed pEC50 values ranging from 4.73 to 5.68 and maximal effects (Emax) of only 9-38% relative to histamine [1]. This establishes histamine as a full, potent agonist, while these analogs are weak partial agonists.

H1-Receptor Pharmacology Functional Assay Guinea Pig Ileum Smooth Muscle Contraction

Functional Differentiation at H3 Receptors in Guinea Pig Ileum: Histamine Potency vs. Nα-Methylhistamine

In a study on guinea pig ileum, after blockade of H1-mediated contractions with pyrilamine, both histamine and Nα-methylhistamine (NMH) inhibited the electrically induced twitch responses, an effect mediated by H3-like receptors [1]. However, their potencies were markedly different. Histamine inhibited the twitch response with an EC50 value of 64 nM, whereas NMH was approximately 38-fold more potent, with an EC50 of 1.7 nM [1]. This demonstrates that even a close analog with high H3 selectivity exhibits a significantly different functional potency in a native tissue preparation compared to the endogenous ligand.

H3-Receptor Pharmacology Presynaptic Autoreceptor Guinea Pig Ileum Twitch Response Inhibition

Intrinsic Activity Profile: Histamine's Full Agonism Contrasts with Betahistine's Partial H1-Receptor Agonism

The intrinsic activity of histamine at the H1-receptor is that of a full agonist, while the clinically used analog betahistine acts as a partial agonist. In a functional assay measuring [3H]glycogen hydrolysis in mouse cerebral cortex slices, betahistine induced a maximal effect that was only 57% of that produced by histamine, with an EC50 of 9.0 μM [1]. In a separate assay in guinea pig hippocampus, betahistine's maximal effect in stimulating cAMP accumulation was just 22% of the histamine response (EC50 = 32.4 μM) [1]. This demonstrates that betahistine is a weak partial agonist, whereas histamine is a full agonist.

Partial Agonism Intrinsic Activity H1-Receptor Glycogenolysis Assay Betahistine

Analytical Grade Purity: Histamine Dihydrochloride as a High-Purity Reference Standard for Quantitative Method Validation

For analytical applications requiring precise quantification, the purity of the histamine dihydrochloride standard is paramount. Commercial sources provide histamine dihydrochloride as an analytical standard with certified purity levels of 99.96% . This is in stark contrast to the purity of less specialized reagents or research-grade material from common analogs, which may have lower purity or lack the rigorous certification (e.g., ISO 17025, USP) required for regulatory compliance and accurate method development . This high and verifiable purity is essential for its role as a primary calibrator in HPLC, LC-MS, and other quantitative assays.

Analytical Chemistry Reference Standard HPLC Assay Quality Control Method Validation

H2-Receptor Agonist Potency: Histamine as a Baseline for Comparing Highly Potent Synthetic Analogs Like Impromidine

Histamine serves as the essential baseline for evaluating the potency of highly selective synthetic H2-receptor agonists. In a conscious dog model, the selective H2 agonist impromidine was compared directly to histamine for its effects on gastric acid secretion and heart rate (HR). Impromidine was found to be 38-fold more potent than histamine in stimulating gastric acid secretion (ED50 3.8 vs. 145 nmol/kg/hr) and 30-fold more potent in raising heart rate (ED50 5.6 vs. 172 nmol/kg/hr) [1]. Histamine, while less potent, remains the only way to normalize and contextualize the activity of these more potent and selective tools.

H2-Receptor Pharmacology Gastric Acid Secretion Chronotropism In Vivo Potency Impromidine

Histamine Dihydrochloride (CAS 65592-96-3) Procurement: Validated High-Value Application Scenarios


Pharmacological Profiling: Calibration of H1-Receptor Functional Assays in Isolated Tissue Preparations

Histamine dihydrochloride is the required reference full agonist for establishing the maximal response (Emax) and sensitivity (EC50) of H1-receptor-mediated contractions in isolated tissue assays, such as guinea pig ileum. As demonstrated by its pEC50 of 6.70 and 100% Emax, it provides a validated benchmark against which the partial agonism (Emax 9-38%) and lower potency (pEC50 4.73-5.68) of compounds like proxifan derivatives can be accurately quantified [1]. This ensures the correct interpretation of test compound efficacy and is essential for any study characterizing novel H1-receptor ligands.

Analytical Method Development: Primary Calibrator for HPLC and LC-MS Quantification of Histamine

For the development and validation of analytical methods aimed at quantifying histamine in biological samples, pharmaceuticals, or food products, a certified reference standard of histamine dihydrochloride is mandatory. The use of a standard with a certified purity of 99.96% is critical for establishing the method's accuracy, precision, and linearity. Substituting with a lower-purity compound or a structural analog would introduce significant quantitative error and invalidate the method for regulatory (e.g., USP, EP) and quality control purposes .

GPCR Research: Non-Selective Positive Control for Studying Concomitant H3R/H4R Activation

In cellular models where both H3 and H4 receptors are expressed or their relative contribution is unknown, histamine dihydrochloride is the only appropriate positive control due to its lack of subtype selectivity. As shown by its equipotent activation of both receptors, it provides a measure of the total possible histaminergic response in the system [2]. This is in contrast to selective analogs like 4-methylhistamine (H4R-selective) or α,β-dimethylhistamine (H3R-selective), which would only activate a fraction of the relevant receptors and provide a misleading picture of the system's capacity.

In Vivo Pharmacology: Establishing Baseline Responses for H2-Receptor-Mediated Physiology

Histamine dihydrochloride remains an essential tool for in vivo pharmacology studies aimed at characterizing the H2-receptor system. Its use is critical for establishing baseline dose-response relationships for physiological parameters such as gastric acid secretion and heart rate, against which the potency and efficacy of novel synthetic H2 agonists (e.g., impromidine) can be compared [3]. Without histamine as a reference, the relative potency of these more selective tools cannot be properly contextualized within the framework of the endogenous signaling pathway.

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